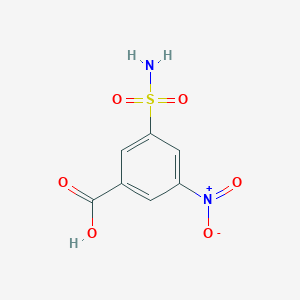

3-Nitro-5-sulfamoylbenzoic acid

Description

BenchChem offers high-quality 3-Nitro-5-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-5-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O6S |

|---|---|

Molecular Weight |

246.20 g/mol |

IUPAC Name |

3-nitro-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H6N2O6S/c8-16(14,15)6-2-4(7(10)11)1-5(3-6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |

InChI Key |

IQMGZORLUAGXCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Key Reactive Functional Groups of 3-Nitro-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the core reactive functional groups of 3-Nitro-5-sulfamoylbenzoic acid. As a Senior Application Scientist, the aim is to provide not just a descriptive overview, but a strategic analysis of the molecule's chemical behavior to empower its application in research and development.

Introduction: A Molecule of Strategic Importance

3-Nitro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a carboxylic acid, a nitro group, and a sulfamoyl group, presents a unique chemical landscape. The interplay of these electron-withdrawing groups on the benzene ring dictates the reactivity of each functional site, offering a palette of opportunities for selective chemical modifications. Understanding this intricate electronic relationship is paramount for designing efficient synthetic routes and novel molecular entities. A related compound, 4-chloro-3-nitro-5-sulfamoylbenzoic acid, is a known key intermediate in the synthesis of the potent loop diuretic, bumetanide[1][2].

Molecular Architecture and Electronic Profile

The strategic placement of the three functional groups on the benzoic acid core governs the molecule's reactivity. The carboxylic acid is a meta-director, while the nitro and sulfamoyl groups are potent electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution.[3][4]

Caption: Structure of 3-Nitro-5-sulfamoylbenzoic acid.

This electronic environment enhances the acidity of the carboxylic acid proton and the protons of the sulfamoyl group, while also directing the reactivity of each functional group in a predictable manner.

In-Depth Analysis of Reactive Functional Groups

The Carboxylic Acid Group: A Versatile Anchor for Derivatization

The carboxylic acid is often the primary site for synthetic modification due to its well-established and reliable reactivity.

The presence of the strongly electron-withdrawing nitro and sulfamoyl groups significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This facilitates straightforward deprotonation and salt formation with a wide array of inorganic and organic bases.

The carboxylic acid can be readily converted into esters and amides, which are common strategies for prodrug development or for altering the physicochemical properties of a lead compound.

-

Esterification: Can be achieved through Fischer esterification with an alcohol under acidic catalysis, or more commonly, via activation of the carboxylic acid.

-

Amidation: Direct conversion to an amide by reaction with an amine is often challenging due to salt formation.[5] Therefore, the carboxylic acid is typically activated first.

A highly reliable method for both esterification and amidation involves the conversion of the carboxylic acid to a more reactive acyl chloride.[5]

Experimental Protocol: Acyl Chloride Formation and Subsequent Amidation

-

Activation: Reflux 3-Nitro-5-sulfamoylbenzoic acid in thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride.

-

Amidation: The resulting acyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. A solution of the desired primary or secondary amine (2.2 equivalents to neutralize the HCl byproduct) in the same solvent is added dropwise.

-

Work-up: After the reaction is complete, it is typically quenched with water, and the organic product is extracted, dried, and purified by chromatography or recrystallization.

Caption: Workflow for the synthesis of amide derivatives.

The Sulfamoyl Group: A Key Pharmacophore

The sulfamoyl (-SO₂NH₂) group is a critical functional group in many diuretic drugs. Its reactivity centers on the acidity of the N-H protons and its potential for substitution.

The protons on the sulfamoyl nitrogen are acidic and can be removed by a suitable base. The resulting anion is a good nucleophile and can be alkylated or arylated. This provides a straightforward method for introducing diverse substituents at this position.

A common strategy for creating a library of analogues involves reacting the corresponding sulfonyl chloride precursor with various primary or secondary amines.[1] This approach allows for the introduction of a wide range of functional groups to the sulfamoyl moiety.[1]

Table 1: Summary of Sulfamoyl Group Reactivity

| Reaction Type | Reagents | Product | Significance |

| Deprotonation | Strong Base (e.g., NaH) | Sulfamoyl Anion | Intermediate for N-substitution |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Sulfonamide | Introduction of alkyl diversity |

| N-Arylation | Aryl Halide (Ar-X) | N-Aryl Sulfonamide | Introduction of aryl diversity |

| Analogue Synthesis | R₂NH on Sulfonyl Chloride | N-Substituted Sulfonamide | Library generation |

The Nitro Group: A Precursor to a Reactive Amine

The nitro group is a strong deactivating group for electrophilic aromatic substitution.[4][6] However, its primary synthetic utility lies in its reduction to a primary amino group (-NH₂), which dramatically alters the electronic properties of the ring and opens up a vast array of subsequent transformations.[6][7]

The conversion of the nitro group to an amine is a cornerstone of aromatic chemistry. Several methods are available, with the choice depending on the desired selectivity and the presence of other reducible functional groups.

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) is a very effective method.

-

Metal-Acid Reduction: A classic and often chemoselective method involves the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like HCl.[6][7]

Expertise & Experience: For a substrate with multiple functional groups like 3-Nitro-5-sulfamoylbenzoic acid, a metal-acid reduction (e.g., SnCl₂/HCl) is often preferred to avoid potential side reactions that could occur under catalytic hydrogenation conditions.

The formation of the 3-amino-5-sulfamoylbenzoic acid intermediate unlocks a wealth of synthetic possibilities, primarily through the formation of a diazonium salt.

Experimental Protocol: Diazotization and Sandmeyer Reaction

-

Amine Formation: Reduce the nitro group of 3-Nitro-5-sulfamoylbenzoic acid using a suitable method (e.g., SnCl₂/HCl).

-

Diazotization: Dissolve the resulting aniline derivative in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and treat it with a chilled aqueous solution of sodium nitrite (NaNO₂) at 0-5 °C. This generates the in situ diazonium salt.

-

Sandmeyer Reaction: The diazonium salt solution is then added to a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively.

Caption: Key transformations of the nitro functional group.

Conclusion

3-Nitro-5-sulfamoylbenzoic acid is a molecule with a rich and predictable reactivity profile. The carboxylic acid serves as a robust handle for forming stable amide and ester linkages. The sulfamoyl group offers a site for introducing diversity, particularly through N-alkylation or by synthesis from its sulfonyl chloride precursor. The nitro group, while deactivating, is a versatile precursor to a highly reactive amino group, which can be further transformed into a wide range of other functionalities via diazonium salt chemistry. A comprehensive understanding of these reactive centers is crucial for leveraging this valuable building block in the design and synthesis of new chemical entities with potential therapeutic applications.

References

-

Britannica. (2026, January 22). Carboxylic acid - Aromatic, Organic, Reactions. [Link]

-

Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

-

CK-12 Foundation. Explain electrophilic substitution in nitro compounds. [Link]

-

College of Saint Benedict & Saint John's University. Aromatic Side Chain Reduction: Nitro. [Link]

-

Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

-

Chemistry with Caroline. (2024, February 21). Electrophilic Aromatic Substitution Reaction in Organic Chemistry [Video]. YouTube. [Link]

-

Fokin, V. V., et al. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Organic Letters, 13(15), 4032–4035. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89893, 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. [Link]

-

Fokin, V. V., et al. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. PMC. [Link]

-

Quora. (2022, December 4). What is the difference in reactivity between carboxylic acids and phenols towards nucleophilic substitution?[Link]

-

PrepChem.com. Synthesis of 3-nitro-5-sulfobenzoic acid. [Link]

-

Khan Academy. Carboxylic acid reactions overview. [Link]

-

University of Calgary. Reactivity of Carboxylic Acid Derivatives. [Link]

-

UCL Discovery. (2018). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. [Link]

-

Watson International. (2024, June 25). 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid CAS 22892-96-2. [Link]

-

Organic Chemistry. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]

- 4. ck12.org [ck12.org]

- 5. Khan Academy [khanacademy.org]

- 6. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

Methodological & Application

using thionyl chloride to synthesize 3-Nitro-5-sulfamoylbenzoyl chloride

This technical guide details the synthesis of 3-Nitro-5-sulfamoylbenzoyl chloride via the chlorination of 3-nitro-5-sulfamoylbenzoic acid using thionyl chloride (

Part 1: Introduction & Strategic Overview

The conversion of the carboxylic acid moiety to an acyl chloride is essential for subsequent nucleophilic acyl substitutions (e.g., amide coupling).[1] While the nitro (

Key Reaction Parameters:

-

Reagent: Thionyl Chloride (

) – Acts as both solvent and chlorinating agent. -

Catalyst:

-Dimethylformamide (DMF) – Essential for forming the reactive Vilsmeier-Haack-like chloroiminium species, which significantly accelerates the reaction of electron-deficient benzoic acids. -

Byproducts: Sulfur dioxide (

) and Hydrogen chloride (

Part 2: Safety & Handling (Critical)

Warning: Thionyl chloride is a Schedule 3 substance under the Chemical Weapons Convention (CWC) in some jurisdictions due to its dual-use nature. Ensure all institutional and regulatory compliance protocols are met before acquisition.

| Hazard Class | Risk Description | Mitigation Protocol |

| Corrosive/Toxic | Causes severe skin burns and eye damage. Fatal if inhaled ( | Work exclusively in a functioning fume hood. Wear acid-resistant gloves (butyl rubber), face shield, and lab coat. |

| Water Reactive | Reacts violently with water to release toxic gases. | Ensure all glassware is oven-dried. Use a |

| Pressure | Gas evolution ( | Never heat a closed system. Use a gas scrubber (NaOH trap) to neutralize effluent. |

Part 3: Experimental Protocol

Materials & Equipment

-

Starting Material: 3-Nitro-5-sulfamoylbenzoic acid (dried in vacuo).[2][3]

-

Reagent: Thionyl chloride (ReagentGrade, >99%).

-

Catalyst: Anhydrous DMF.

-

Solvent (Workup): Anhydrous Toluene.[1]

-

Equipment: 3-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, gas scrubbing trap (10% NaOH).

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or inert gas inlet). Connect the top of the condenser to the gas scrubbing trap.

-

Charge the flask with 3-Nitro-5-sulfamoylbenzoic acid (1.0 equivalent).[4]

-

Add Thionyl chloride (5.0 – 10.0 equivalents). The excess serves as the solvent to ensure homogeneity.

-

Add a catalytic amount of DMF (1-3 drops per 10 mmol of substrate). Note: Immediate effervescence may occur.

Step 2: Thermal Activation

-

Initiate stirring and slowly heat the mixture to reflux (

). -

Maintain reflux for 2 to 4 hours .

-

Checkpoint: The suspension should transition to a clear, homogeneous solution, indicating the consumption of the solid carboxylic acid.

-

Monitoring: Aliquot analysis via quenching with methanol (to form the methyl ester) followed by TLC or HPLC is recommended to confirm conversion.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a rotary evaporator.

-

Evaporation: Remove excess thionyl chloride under reduced pressure (bath temp

). -

Azeotropic Drying: To remove trace thionyl chloride, add anhydrous toluene (approx. 2-3 mL/g of product) to the residue and re-evaporate.[1] Repeat this step twice.

-

Product Isolation: The resulting residue is the crude 3-Nitro-5-sulfamoylbenzoyl chloride , typically a yellow to off-white solid.

-

Storage: Store immediately under inert atmosphere at

or use directly in the next step. Do not expose to moisture.

Part 4: Mechanism & Process Logic (Visualization)

The following diagram illustrates the catalytic cycle involving DMF and the conversion of the carboxylic acid.

Caption: Catalytic cycle of acid chloride synthesis mediated by DMF-activated thionyl chloride.

Part 5: Data Summary & Troubleshooting

Physicochemical Properties (Predicted)

| Property | Value | Context |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 264.64 g/mol | Calculation basis |

| Appearance | Yellow/Off-white solid | Color deepens with impurities |

| Solubility | DCM, THF, Toluene | Reacts with water/alcohols |

| Melting Point | Varies by purity/solvate |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction remains heterogeneous | Insufficient heat or catalyst. | Add 1-2 more drops of DMF; ensure vigorous reflux. |

| Dark/Black reaction mixture | Thermal decomposition. | Reduce bath temperature; ensure inert atmosphere ( |

| Low Yield / Sticky Solid | Hydrolysis during workup. | Ensure all glassware is dry; use fresh anhydrous toluene for azeotrope. |

| Sulfamoyl Degradation | Formation of | Avoid prolonged reflux (>4h); proceed immediately to next coupling step. |

Part 6: References

-

BenchChem. (2025).[1][2] Application Notes and Protocols: Synthesis of 4-Chloro-3-nitro-5-sulfamoylbenzoyl Chloride. BenchChem Technical Support.

-

Organic Syntheses. (1947). m-Nitrobenzoyl Chloride.[5] Org. Synth. 27, 55.

-

Fier, P. S., & Maloney, K. M. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235–18239. (Context on sulfonamide stability).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

multi-step synthesis of bumetanide from 3-Nitro-5-sulfamoylbenzoic acid

An In-Depth Technical Guide to the Multi-Step Synthesis of Bumetanide from 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetanide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease.[1] Its synthesis requires robust and efficient protocols to ensure high purity and yield, critical for its use as an active pharmaceutical ingredient (API). This guide provides a detailed examination of the pivotal final stages in the synthesis of bumetanide, commencing from the key intermediate, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.

This document focuses on the transformation of this intermediate to the final bumetanide product. While the complete synthesis of bumetanide often begins with simpler precursors like 4-chlorobenzoic acid, the conversion of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid represents the core challenge where the crucial amine functionality is introduced and subsequently alkylated.[2][3] We will explore two primary synthetic strategies for this conversion: a traditional two-step approach involving nitro group reduction followed by N-alkylation, and a more streamlined one-pot reductive amination process. This guide provides detailed, field-proven protocols, explains the causality behind experimental choices, and offers comparative data to assist researchers in selecting the optimal methodology for their specific laboratory or scale-up requirements.

Synthetic Strategy Overview

The conversion of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid to bumetanide hinges on two fundamental transformations: the reduction of an aromatic nitro group to a primary amine and the selective N-alkylation of that amine to introduce a butyl group. The choice between a one-pot or a two-step sequence for these transformations is a critical process decision, balancing efficiency against control.

-

Two-Step Synthesis: This classic approach first reduces the nitro intermediate to 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[4][5][6] This isolated amine is then subjected to a separate N-alkylation step. This method offers distinct advantages in process control, allowing for the optimization of each step independently and the purification of the intermediate amine if required.

-

One-Pot Reductive Amination: This elegant and efficient strategy combines the nitro reduction and N-alkylation into a single, continuous process.[7][8] The nitro compound, an alkylating agent (butyraldehyde), and a catalyst are all charged into the reactor. The nitro group is reduced to an amine, which in situ reacts with the aldehyde to form an imine, which is then immediately reduced to the final secondary amine. This approach significantly simplifies the workflow, reducing handling steps and potentially increasing overall throughput.[9]

Caption: Overall workflow for the synthesis of Bumetanide from its nitro intermediate.

Part 1: Two-Step Synthesis Pathway

This pathway provides maximum control over each chemical transformation, making it ideal for process optimization and troubleshooting.

Step 1: Reduction of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

The reduction of the aromatic nitro group to a primary amine is a fundamental and critical step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal reductants, which can complicate purification.

Principle & Rationale: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. It efficiently adsorbs hydrogen gas and the nitro compound onto its surface, facilitating the transfer of hydrogen atoms and leading to a rapid and selective reduction of the nitro group while leaving other functional groups, such as the carboxylic acid and phenoxy ether, intact.[10] The reaction is typically run under a pressurized hydrogen atmosphere to increase the concentration of dissolved hydrogen in the solvent, thereby accelerating the reaction rate.[1]

Experimental Protocol: Catalytic Hydrogenation

-

Materials:

-

3-nitro-4-phenoxy-5-sulfamoylbenzoic acid

-

Methanol or Ethanol (Solvent)

-

5-10% Palladium on Carbon (Pd/C) catalyst (typically 50% wet with water to prevent ignition)

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂) for inerting

-

-

Equipment:

-

High-pressure reactor (autoclave) with agitation, temperature control, and gas handling capabilities.

-

-

Procedure:

-

Reactor Charging: In the autoclave, charge the solvent (e.g., methanol) and 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. A typical substrate concentration is 5-15% w/v.[1]

-

Catalyst Addition: Under an inert nitrogen atmosphere, carefully add the Pd/C catalyst. The catalyst loading is typically 1-5% by weight relative to the starting material.[1]

-

Inerting and Hydrogenation: Seal the reactor. Purge the headspace multiple times with nitrogen gas to remove oxygen, followed by purging with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 40-50°C).[1][7]

-

Monitoring: Maintain vigorous agitation and monitor the reaction's progress by observing hydrogen uptake. The reaction can also be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. The resulting filtrate, containing 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, can be concentrated and used directly in the next step or purified further if necessary.

-

Step 2: N-Alkylation of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

The final key step is the formation of the butylamino side chain. This is achieved by reacting the intermediate amine with n-butanol in the presence of a Lewis acid catalyst.

Principle & Rationale: Directly alkylating an amine with an alcohol is a challenging reaction that requires activation of the alcohol's hydroxyl group to make it a better leaving group. Strong protic acids like sulfuric acid can be used, but Lewis acids often provide better results and milder conditions.[3] A combination of ferric chloride (FeCl₃) and boron trifluoride etherate (BF₃·OEt₂) has been shown to be a particularly effective catalytic system for this transformation.[3][11] The Lewis acids coordinate to the oxygen atom of n-butanol, facilitating its departure and allowing the amine to act as a nucleophile, forming the C-N bond.

Experimental Protocol: Lewis Acid-Catalyzed Alkylation

-

Materials:

-

3-amino-4-phenoxy-5-sulfamoylbenzoic acid (from Step 1)

-

n-Butanol (serves as both reagent and solvent)

-

Lewis Acid Catalyst (e.g., a mixture of Ferric chloride and Boron trifluoride etherate)[3]

-

2M Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Ethanol

-

Activated carbon

-

-

Procedure:

-

Reaction Setup: To a reaction flask, add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid and an excess of n-butanol.[12] Stir the mixture at room temperature to ensure good suspension.

-

Catalyst Addition: Add the Lewis acid catalyst(s) to the reaction mixture. For example, 5 mmol of ferric chloride and 5 mmol of boron trifluoride etherate per 0.1 mol of the starting amine.[3]

-

Reaction: Heat the reaction mixture and maintain it for 2-10 hours, monitoring progress by TLC or HPLC.[12]

-

Work-up and Saponification: After the reaction is complete, distill off the majority of the excess n-butanol under reduced pressure. To the residue, add a 2M sodium hydroxide solution and ethanol, then reflux the mixture for approximately 30 minutes. This step ensures that any butyl ester formed during the reaction is hydrolyzed back to the carboxylic acid.[3]

-

Isolation and Purification: Cool the mixture and adjust the pH to 8-8.2 with concentrated hydrochloric acid. The sodium salt of bumetanide may precipitate and can be collected by filtration.[3] For further purification, the filter cake can be redissolved in hot water, treated with activated carbon for decolorization, and hot filtered. The sodium salt is then reprecipitated upon cooling.

-

Final Product Precipitation: The purified sodium salt is redissolved in hot water and acidified to a pH of 2-3 with concentrated hydrochloric acid. The free acid, bumetanide, will precipitate out of the solution upon cooling.[3] The solid is collected by filtration, washed with water, and dried to yield pure bumetanide.

-

Part 2: One-Pot Reductive Amination Pathway

This modern approach offers significant process intensification by combining nitro reduction, imine formation, and imine reduction into a single operation.[7]

Principle & Rationale: In this one-pot synthesis, the nitro compound, an excess of butyraldehyde, and a hydrogenation catalyst (Pd/C) are combined in a solvent like methanol.[9] Under a hydrogen atmosphere, the catalyst first reduces the nitro group to the primary amine. This newly formed amine then immediately condenses with the butyraldehyde present in the reaction mixture to form an imine intermediate. This imine is then catalytically hydrogenated in situ to yield the final bumetanide product.[8] Careful monitoring is crucial to prevent the side reaction of dialkylation, where the bumetanide product reacts with another molecule of butyraldehyde.[7]

Caption: Key transformations in the one-pot reductive amination synthesis of Bumetanide.

Experimental Protocol: One-Pot Synthesis

-

Materials:

-

Equipment:

-

Autoclave apparatus

-

-

Procedure:

-

Reactor Charging: To the autoclave, add methanol, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, butyraldehyde, and the wet 10% Pd/C catalyst.[7]

-

Inerting: Flush the autoclave twice with nitrogen gas and then with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor to 100 psi with hydrogen and maintain the temperature at 40-45°C.[7]

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in about 6 hours. It is critical to stop the reaction as soon as the starting material is consumed to minimize the formation of the di-butylated impurity.[7]

-

Work-up: Once the reaction is complete, immediately stop the hydrogen flow, cool the reactor to room temperature, and vent the pressure.

-

Isolation: Filter the catalyst from the reaction mixture under a nitrogen blanket. Concentrate the filtrate to a minimum volume. Add n-hexane to the resulting semi-solid mass to precipitate the product.

-

Purification: Cool the mixture to below 10°C and stir for 1 hour before filtering to collect the white crystalline solid, bumetanide.[7] Further purification can be achieved by recrystallization.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the different synthetic routes, providing a basis for comparison.

| Parameter | Two-Step: N-Alkylation[3] | One-Pot: Reductive Amination[7] |

| Starting Material | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (0.1 mol) | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (25 g) |

| Key Reagents | n-Butanol, FeCl₃, BF₃·OEt₂ | Butyraldehyde, 10% Pd/C, H₂ |

| Solvent | n-Butanol | Methanol |

| Reaction Time | 6 hours | ~6 hours |

| Temperature | 20°C (stirring), then reflux | 40-45°C |

| Pressure | Atmospheric | 100 psi |

| Reported Yield | 95.8% | 90% |

| Reported Purity | 99.4% | Not specified, but stated as "good quality" |

Conclusion

The synthesis of bumetanide from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid can be accomplished effectively through two primary methodologies. The two-step pathway, involving a discrete nitro reduction followed by N-alkylation, offers superior control for process optimization and is well-suited for ensuring the highest purity of the final API.[1] In contrast, the one-pot reductive amination provides a significantly streamlined process with fewer unit operations, making it an attractive option for large-scale manufacturing where efficiency is paramount.[7][8] The choice between these methods will depend on the specific capabilities and quality requirements of the manufacturing environment. Both routes, when executed with careful control of reaction parameters, are capable of producing high-quality bumetanide.

References

-

Wikipedia. Bumetanide. [Link]

-

Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry, 1(3). [Link]

-

Semantic Scholar. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. [Link]

- Google Patents. CN106748906A - A kind of synthetic method of bumetanide.

-

PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. [Link]

-

SIELC Technologies. 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid. [Link]

-

Global Substance Registration System (GSRS). 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bumetanide - Wikipedia [en.wikipedia.org]

- 3. Bumetanide synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | SIELC Technologies [sielc.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. ijrpc.com [ijrpc.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

Application of 3-Nitro-5-sulfamoylbenzoic Acid in the Synthesis of N-Substituted Analogues: A Technical Guide

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of drug discovery and development, the strategic design of molecular scaffolds that allow for systematic structural modification is paramount. 3-Nitro-5-sulfamoylbenzoic acid is an aromatic organic compound featuring a trifecta of functional groups—a carboxylic acid, a nitro group, and a sulfamoyl group—that make it a compelling, albeit lesser-documented, starting material for the synthesis of diverse N-substituted analogues. The electron-withdrawing nature of the nitro and sulfamoyl substituents significantly influences the reactivity of the benzene ring and the acidity of the carboxylic acid, providing a unique electronic profile for molecular design.

This guide provides a comprehensive overview of the application of this scaffold in synthesizing N-substituted analogues, primarily focusing on the formation of amide bonds at the carboxylic acid moiety. While specific literature on 3-nitro-5-sulfamoylbenzoic acid is sparse, we will draw upon the extensive and well-established chemistry of its close analogue, 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 22892-96-2), a key intermediate in the synthesis of potent loop diuretics like Bumetanide.[1][2] The fundamental principles of carboxylic acid activation and subsequent amidation are directly applicable and provide a robust framework for researchers exploring this chemical space.

Physicochemical Profile and Structural Considerations

The properties of the starting material are critical for reaction setup, solvent selection, and purification strategies.

| Property | Value / Predicted Characteristics | Source / Rationale |

| IUPAC Name | 3-Nitro-5-sulfamoylbenzoic acid | IUPAC Nomenclature |

| Molecular Formula | C₇H₆N₂O₆S | - |

| Molecular Weight | 246.20 g/mol | - |

| Appearance | Predicted to be an off-white to pale yellow solid. | Based on analogue 4-chloro-3-nitro-5-sulfamoylbenzoic acid.[3] |

| Solubility | Predicted to be poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and some alcohols. | Based on analogue and general properties of aromatic acids.[3] |

| pKa (Carboxylic Acid) | Predicted to be lower (more acidic) than benzoic acid (pKa ~4.2) due to two strong electron-withdrawing groups (-NO₂ and -SO₂NH₂). | Standard physical organic chemistry principles. |

The absence of the chlorine atom at the 4-position, when compared to its well-studied analogue, will primarily influence the compound's molecular weight and may subtly alter its electronic properties and solubility profile. Researchers should anticipate these minor differences during characterization.

Core Synthetic Strategy: The Amide Bond Formation

The most direct pathway to synthesize N-substituted analogues from 3-nitro-5-sulfamoylbenzoic acid is through the formation of an amide bond. This transformation involves the reaction of the carboxylic acid with a primary or secondary amine. However, direct condensation is typically inefficient. Therefore, a two-step strategy is employed:

-

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, most commonly an acyl chloride. This dramatically increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Acyl Substitution: The activated intermediate readily reacts with a chosen amine to form the desired N-substituted amide derivative.

This robust and high-yielding approach allows for the introduction of a wide array of substituents (R-groups) by simply varying the amine used in the second step, making it ideal for building a library of analogues for structure-activity relationship (SAR) studies.[4][5]

Caption: General workflow for synthesizing N-substituted analogues.

Application Protocols

Disclaimer: These protocols are based on established methods for the analogous compound, 4-chloro-3-nitro-5-sulfamoylbenzoic acid.[1][4] Researchers must conduct their own risk assessments and optimize conditions for their specific substrates and laboratory setup. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Activation of the Carboxylic Acid to Acyl Chloride

This protocol details the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This method is effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[1]

Materials:

-

3-Nitro-5-sulfamoylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, for azeotropic removal)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with reflux condenser and gas outlet/trap

-

Heating mantle with magnetic stirring

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitro-5-sulfamoylbenzoic acid (1.0 eq). The system should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

-

Reagent Addition: Carefully add an excess of thionyl chloride (5-10 eq) to the flask. This can serve as both reagent and solvent. Add a catalytic amount (1-2 drops) of DMF.

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and the dissolution of the solid starting material. Maintain reflux for 2-4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. A cold trap is highly recommended.

-

Purification: To ensure complete removal of residual SOCl₂, add a small volume of anhydrous toluene to the crude product and evaporate the solvent again under reduced pressure. This azeotropic removal can be repeated 2-3 times.[1] The resulting crude 3-nitro-5-sulfamoylbenzoyl chloride is often of sufficient purity for the next step.

Caption: Nucleophilic acyl substitution mechanism for acyl chloride formation.

Protocol 2: Synthesis of N-Substituted Amide Analogues

This protocol describes the reaction of the acyl chloride intermediate with a primary or secondary amine to yield the final amide product.

Materials:

-

Crude 3-nitro-5-sulfamoylbenzoyl chloride (from Protocol 1)

-

Desired primary or secondary amine (R¹R²NH, 1.0-1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine, 1.1-1.5 eq)

-

Standard laboratory glassware for inert atmosphere reactions

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Amine Solution Setup: In a separate dry flask under an inert atmosphere, dissolve the desired amine (1.0-1.2 eq) and the tertiary amine base (e.g., Et₃N, 1.1-1.5 eq) in the chosen anhydrous solvent (e.g., DCM). Cool the solution to 0°C in an ice bath. The base is crucial to neutralize the HCl byproduct generated during the reaction.

-

Acyl Chloride Addition: Dissolve the crude 3-nitro-5-sulfamoylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the stirring amine solution at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove unreacted starting material), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude amide can be purified by standard techniques such as recrystallization or column chromatography on silica gel to yield the final N-substituted analogue.

Characterization of N-Substituted Analogues

The successful synthesis of the target compounds should be confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the protons of the N-substituent. A downfield shift of aromatic protons is expected. The broad singlet for the carboxylic acid proton (>10 ppm) will disappear, and a new amide N-H proton signal (if applicable) will appear, typically as a broad singlet or triplet. |

| ¹³C NMR | Appearance of new signals for the carbons of the N-substituent. The carbonyl carbon signal will shift slightly. |

| FT-IR | Disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹). Appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹) and an N-H stretch for secondary amides (~3300 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target amide. |

Safety and Handling

-

3-Nitro-5-sulfamoylbenzoic acid and its derivatives should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat).

-

Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a chemical fume hood.

-

Amines can be corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.

-

The reaction byproducts HCl and SO₂ are corrosive and toxic gases. Ensure the reaction setup is equipped with a proper gas trap (e.g., a bubbler with a sodium hydroxide solution).

Conclusion

3-Nitro-5-sulfamoylbenzoic acid serves as a valuable, though underutilized, platform for generating libraries of N-substituted analogues for chemical and biological screening. By employing a reliable two-step synthesis involving the activation of the carboxylic acid to an acyl chloride followed by amidation, researchers can systematically explore the chemical space around this scaffold. The protocols and insights provided, benchmarked against the well-established chemistry of its 4-chloro analogue, offer a solid foundation for scientists and drug development professionals to harness the synthetic potential of this versatile building block.

References

-

Pharmaffiliates. (n.d.). 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid. CAS 22892-96-2. Available at: [Link]

-

Carl ROTH. (n.d.). 4-Chloro-3-nitro-5-sulfamoylbenzoic acid. CAS 22892-96-2. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of sulfamylbenzoic acids. CA1082191A.

- Google Patents. (n.d.). Sulphamyl-benzoic acid derivatives. US3806534A.

-

Se-Hong, K., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 3(10), 843-847. Available at: [Link]

Sources

Troubleshooting & Optimization

identifying and minimizing impurities in the synthesis of bumetanide precursor

Technical Support Center: Synthesis of Bumetanide Precursor

Welcome to the Technical Support Center for the synthesis of the bumetanide precursor, 4-chloro-3-nitro-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing critical process-related impurities. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Understanding the Synthesis and Key Impurities

This section addresses fundamental questions about the synthesis of the bumetanide precursor and the common impurities that can arise. A thorough understanding of the reaction mechanism and potential side reactions is the first step in effective impurity control.[1][2]

Q1: What is the most common synthetic route for the bumetanide precursor, 4-chloro-3-nitro-5-sulfamoylbenzoic acid, and where do impurities typically originate?

A1: The synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid typically starts from p-chlorobenzoic acid.[3][4] The process involves a sequence of electrophilic aromatic substitutions:

-

Chlorosulfonation: p-Chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group, forming 4-chloro-3-chlorosulfonylbenzoic acid.

-

Nitration: The subsequent nitration with a nitrating agent (e.g., nitric acid in sulfuric acid) yields 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[4]

-

Aminolysis/Amidation: The chlorosulfonyl group is then reacted with ammonia or an ammonia source to form the sulfonamide, resulting in the desired precursor, 4-chloro-3-nitro-5-sulfamoylbenzoic acid.[3]

Impurities can be introduced or formed at each of these stages.[2][5] They generally fall into categories such as unreacted starting materials, intermediates from incomplete reactions, by-products from side reactions (e.g., isomers), and degradation products.[1][5]

Q2: What are the specific chemical structures of the most critical impurities I should be aware of during this synthesis?

A2: Based on the synthetic pathway, several process-related impurities are frequently encountered. Controlling these is crucial for the quality of the final Active Pharmaceutical Ingredient (API).

| Impurity Name | Structure | Potential Origin |

| Isomeric Impurity: 4-chloro-5-nitro-3-sulfamoylbenzoic acid | (Structure not available) | Formed during the nitration step due to alternative positioning of the nitro group. |

| Unreacted Intermediate: 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid | (Structure not available) | Incomplete aminolysis in the final step. |

| Over-nitrated By-product: 4-chloro-3,5-dinitrobenzoic acid | (Structure not available) | Harsh nitrating conditions leading to the introduction of a second nitro group. |

| Starting Material Carryover: p-Chlorobenzoic acid | (Structure not available) | Incomplete initial chlorosulfonation. |

This table summarizes common impurities. A comprehensive impurity profile should be established for your specific process.[6]

Section 2: Analytical Strategies for Impurity Identification

Effective impurity control is impossible without robust analytical methods. This section provides guidance on identifying and quantifying impurities using modern chromatographic techniques.

Q3: What is the recommended analytical method for identifying and quantifying impurities in the bumetanide precursor?

A3: The most widely accepted and robust method is Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) , typically with UV detection. This technique offers excellent resolution for separating the target precursor from closely related impurities.[7]

A stability-indicating HPLC method is crucial, meaning it can separate the API from its degradation products, which might form during stability studies or upon storage.[8] Forced degradation studies (exposing the precursor to acid, base, oxidative, thermal, and photolytic stress) are essential to develop such a method.[9][8]

Q4: Can you provide a starting point for an HPLC method protocol?

A4: Certainly. The following protocol is a general starting point and should be optimized and validated for your specific equipment and sample matrix according to ICH guidelines.[10]

Protocol: RP-HPLC Method for Bumetanide Precursor

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: Discovery C18 (250 x 4.6 mm, 5 µm) or equivalent.[10][7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% ortho-phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 50:50 v/v.[10][11]

-

Detection Wavelength: 254 nm.[10]

-

Column Temperature: Ambient or controlled, e.g., 30°C.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the precursor sample.

-

Dissolve and dilute to a final concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.

-

Filter the solution through a 0.45 µm membrane filter before injection.[8]

-

-

Analysis:

-

Inject the prepared sample and a corresponding reference standard.

-

Identify impurity peaks based on their retention times relative to the main precursor peak.

-

Quantify impurities using the area normalization method or against a qualified reference standard for known impurities.

-

For definitive structural confirmation of unknown impurities, isolation via preparative HPLC followed by analysis with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach.[6]

Section 3: Troubleshooting and Minimization Guide

This section provides actionable troubleshooting advice to minimize the formation of specific impurities during the synthesis.

Q5: My analysis shows a high level of the isomeric impurity (4-chloro-5-nitro-3-sulfamoylbenzoic acid). How can I minimize this?

A5: The formation of nitration isomers is highly dependent on reaction conditions.

-

Causality: The directing effects of the existing substituents on the benzene ring (chloro, carboxylic acid, and chlorosulfonyl groups) influence the position of the incoming nitro group. Temperature plays a critical role in the selectivity of this reaction.

-

Troubleshooting Steps:

-

Temperature Control: Carefully control the temperature during the addition of the nitrating agent. Lowering the reaction temperature (e.g., maintaining at 0-5°C) often increases the regioselectivity, favoring the desired isomer.

-

Rate of Addition: Add the nitrating agent slowly and sub-surface to avoid localized temperature spikes and concentration gradients that can promote side reactions.

-

Mixing Efficiency: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity.

-

Q6: I am observing significant carryover of the 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid intermediate. What is the likely cause and solution?

A6: This indicates an incomplete aminolysis reaction.

-

Causality: The conversion of the sulfonyl chloride to the sulfonamide can be sluggish if the reaction conditions are not optimal.

-

Troubleshooting Steps:

-

Reaction Time & Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the specified temperature. Consider extending the reaction time and monitoring for completion by HPLC.

-

Stoichiometry of Ammonia: Verify that a sufficient excess of the ammonia source is used to drive the reaction to completion.

-

pH Control: The pH of the reaction mixture can influence the reactivity of the ammonia. Ensure it is maintained in the optimal range for the amidation to occur.

-

Q7: How can I prevent the formation of over-nitrated by-products?

A7: Over-nitration is a classic example of a reaction being pushed too far by overly harsh conditions.

-

Causality: The presence of strongly activating groups can make the aromatic ring susceptible to further nitration if the reaction is not carefully controlled.

-

Troubleshooting Steps:

-

Nitrating Agent Stoichiometry: Use the minimum effective amount of the nitrating agent. Avoid a large excess.

-

Reaction Monitoring: Implement in-process controls (e.g., TLC or HPLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as it reaches completion to prevent the formation of di-nitro compounds.

-

Purification: If minor levels of over-nitrated impurities are unavoidable, they can often be removed during the purification of the final precursor, for instance, through recrystallization, by exploiting differences in solubility.

-

Workflow for Impurity Investigation

The following diagram outlines a logical workflow for addressing an unexpected impurity during your synthesis.

Caption: A systematic workflow for troubleshooting and resolving unexpected impurities.

Section 4: Frequently Asked Questions (FAQs)

Q8: Can impurities in the p-chlorobenzoic acid starting material affect my synthesis?

A8: Absolutely. The purity of starting materials is a critical control point.[6] Impurities in the initial raw material can carry through the entire synthesis or react to form new, unexpected by-products.[2][5] Always use starting materials that meet predefined specifications and, if necessary, perform an initial purity check before beginning the synthesis.

Q9: My final precursor is off-color. What could be the cause?

A9: An off-color product often indicates the presence of trace-level impurities, which may be highly chromophoric (light-absorbing). These can arise from degradation pathways or side reactions. Consider performing a decolorization step, such as treating a solution of the product with activated carbon followed by hot filtration, during the final purification.[3][12]

Q10: Are there any specific safety concerns related to the impurities mentioned?

A10: Any impurity that has not been adequately characterized and qualified from a toxicological perspective poses a potential safety risk.[1][6] Some impurities, particularly those with reactive functional groups, could be potentially mutagenic or genotoxic. Regulatory bodies like the ICH have stringent guidelines on the limits for unidentified impurities.[13] For example, N-nitrosobumetanide is a known nitrosamine impurity that can form and requires careful control.[14] It is imperative to identify and control all impurities to the lowest feasible levels.

References

- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs.

- synthesis of bumetanide from 4-chloro-3-nitro-5-sulfamoylbenzoic acid protocol.Benchchem.

- The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Bumetanide: A Technical Guide.Benchchem.

- The Role of Impurities in Drug Development and How to Control Them. (2025). Aquigen Bio Sciences.

- A Comparative Guide to Analytical Method Validation for Bumetanide and its Rel

- The Critical Role of Impurity Control in API & Drug Product Manufacturing. (2025). FB Pharmtech.

- Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. (2024). FDA.

- Impurities in Pharmaceuticals: Types, Causes & Control. (2026). Chemox.

- Bumetanide synthesis.ChemicalBook.

- Application Notes and Protocols for a Stability-Indicating HPLC Method for Bumetanide and its Impurities.Benchchem.

- Bumetanide EP Impurity and USP Rel

- RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (2019). Asian Journal of Chemistry.

- Bumetanide-impurities.

- How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025). Pharma Beginners.

- FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. (2011). Semantic Scholar.

- Pharmaceutical Impurity Analysis Overview.Chemass.

- Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. (2023). Research Journal of Pharmacy and Technology.

- RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (2019). SciSpace.

- Bumetanide Impurity 6. (2025). ChemicalBook.

- CN115677544A - Preparation method of bumetanide.

Sources

- 1. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]

- 2. fbpharmtech.com [fbpharmtech.com]

- 3. Bumetanide synthesis - chemicalbook [chemicalbook.com]

- 4. CN115677544A - Preparation method of bumetanide - Google Patents [patents.google.com]

- 5. chemoxpharma.com [chemoxpharma.com]

- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. benchchem.com [benchchem.com]

- 13. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 14. Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets | FDA [fda.gov]

Technical Support Center: Regioselective Nitration Optimization

Status: Operational Agent: Senior Application Scientist Ticket ID: NIT-REGIO-OPT-001 Subject: Advanced Strategies for Controlling Regioselectivity in Electrophilic Aromatic Nitration

Introduction: The Regioselectivity Challenge

Welcome to the Nitration Process Optimization Hub. Achieving high regioselectivity in nitration is a persistent challenge due to the high reactivity of the nitronium ion (

This guide provides field-proven methodologies to shift selectivity from thermodynamic statistical distributions to kinetically or sterically controlled outcomes using solid-acid catalysis, flow chemistry, and reagent engineering.

Troubleshooting Guide (FAQ)

Q1: I am getting a statistical mix of ortho and para isomers. How do I force para-selectivity?

Diagnosis: The nitronium ion is small and highly reactive, attacking the most electron-rich positions indiscriminately. In activated systems (e.g., toluene, anisole), the ortho position is statistically favored (2 positions vs. 1 para). Solution: Implement Shape-Selective Zeolite Catalysis .

-

Mechanism: Use Zeolite H-Beta (

) or H-ZSM-5. The pore channels of these zeolites are sterically constrained. The linear para-nitro isomer diffuses out of the pores significantly faster than the bulkier ortho-isomer. -

Action: Switch from mixed acid to a solid-acid system using Zeolite

with nitric acid or acetyl nitrate.

Q2: My substrate is sensitive to oxidation, and I need high ortho-selectivity. Standard conditions degrade it.

Diagnosis: Strong acids (H₂SO₄) act as oxidizers. Solution: Use Acetyl Nitrate or Surfactant-Mediated Nitration .

-

Mechanism: Acetyl nitrate (

) generates a nitrating species that can coordinate with the substrate's substituent (the "ortho effect"), directing the nitro group to the ortho position via a cyclic transition state. -

Action: Generate acetyl nitrate in situ using Acetic Anhydride (

) and a nitrate salt (e.g.,

Q3: I cannot stop the reaction at mono-nitration; dinitration byproducts are contaminating my yield.

Diagnosis: The nitro group is deactivating, but if the reaction temperature is uncontrolled (exotherms) or mixing is poor (hotspots), the second nitration barrier is overcome. Solution: Transition to Continuous Flow Chemistry .

-

Mechanism: Flow reactors allow for precise residence time control (down to milliseconds) and superior heat exchange. You can quench the reaction immediately after the mono-nitration kinetic window closes.

-

Action: Set up a microreactor loop with a residence time (

) calculated to match the mono-nitration rate constant (

Decision Framework

Use this logic tree to select the optimal nitration protocol for your substrate.

Figure 1: Strategic decision tree for selecting regioselective nitration methodologies based on substrate electronics and desired isomer.

Advanced Methodologies (Protocols)

Protocol A: Para-Selective Nitration using Zeolite H-Beta

Objective: Maximize para-isomer formation in activated aromatics (e.g., toluene, chlorobenzene) by exploiting pore-confinement effects.

Materials:

-

Zeolite H-Beta (

ratio ~25, calcined at 500°C). -

Nitric Acid (90% fuming or 69% depending on substrate).

-

Solvent: Acetic Anhydride (acts as water scavenger and reagent) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

-

Catalyst Activation: Heat Zeolite H-Beta at 120°C for 2 hours to remove adsorbed water.

-

Slurry Preparation: In a round-bottom flask, suspend 1.0 g of activated Zeolite in 20 mL of solvent.

-

Substrate Addition: Add 10 mmol of the aromatic substrate (e.g., Toluene).

-

Reagent Addition: Cool to 0°C. Add Nitric Acid (11 mmol) dropwise over 15 minutes.

-

Note: If using Acetic Anhydride, the active species is Acetyl Nitrate, but the Zeolite pore dictates selectivity.

-

-

Reaction: Stir vigorously at 0–25°C for 2–6 hours.

-

Workup: Filter the catalyst (can be regenerated by calcination). Wash filtrate with water/brine, dry over

, and concentrate.

Expected Outcome: Para:Ortho ratios > 4:1 (compared to ~0.6:1 in mixed acid).

Protocol B: Ortho-Selective Nitration of Phenols/Anilines

Objective: Direct nitration to the ortho-position using coordination chemistry.

Materials:

-

Bismuth(III) Nitrate Pentahydrate (

).[1] -

Solvent: Acetone or Acetonitrile.

-

Substrate: Phenol or Aniline derivative.

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of substrate in 15 mL of Acetone.

-

Reagent Addition: Add 10 mmol of

in a single portion. -

Adsorption: The solid reagent will slowly dissolve/react. Stir at Room Temperature (RT).

-

Monitoring: Monitor via TLC. Reaction is typically complete in <30 mins for activated substrates.

-

Quench: Filter off any insoluble bismuth salts. Pour filtrate into ice water.

-

Extraction: Extract with Ethyl Acetate.

Mechanism: The Bismuth center coordinates with the phenolic oxygen, holding the nitrate group in close proximity to the ortho carbon (Template Effect).

Protocol C: Continuous Flow Nitration (Kinetic Control)

Objective: Prevent over-nitration and manage exotherms safely.

Configuration:

-

Pump A: Substrate in Sulfuric Acid.

-

Pump B: Fuming Nitric Acid (or Mixed Acid).

-

Reactor: PFA Tubing or Glass Microreactor (Chip).

-

Quench: Ice water bath at outlet.

Figure 2: Continuous flow setup for kinetic control of nitration, preventing thermal runaways and dinitration.

Step-by-Step Workflow:

-

Calibration: Determine flow rates to achieve residence time (

) = 30 seconds to 2 minutes. -

Priming: Flush system with solvent (e.g.,

without substrate). -

Execution: Start pumps simultaneously. Maintain reactor temperature at 0–10°C.

-

Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state fraction.

-

Quench: The outlet should drip directly into a stirred ice slurry to instantly stop the reaction.

Quantitative Comparison of Methods

| Method | Primary Selectivity | Yield (Mono) | Safety Profile | Scalability |

| Mixed Acid (Batch) | Statistical (Ortho/Para) | Moderate (Dinitration risk) | Low (Exotherm risk) | Difficult |

| Zeolite H-Beta | Para-Selective | High (>90%) | High (Solid acid) | Moderate (Filtration) |

| Acetyl Nitrate | Ortho-Selective | High (>85%) | Low (Explosion risk if heated) | Low |

| Flow Chemistry | Kinetic Control | Very High (>95%) | Very High | Excellent |

References

-

Smith, K., Almeer, S., & Black, S. J. (2000).[2][3] Para-selective nitration of halogenobenzenes using a nitrogen dioxide–oxygen–zeolite system. Chemical Communications.[4]

-

Choudary, B. M., et al. (2000).[4] Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications.[4]

-

Vapourtec Application Note. Nitration Reactions | Continuous Flow Processing.

-

Noël, T., et al. (2023).[5] A field guide to flow chemistry for synthetic organic chemists. Chemical Science.

-

Steele, B. A., et al. (2022).[6] Single-Step Mechanism for Regioselective Nitration of 9,10-BN-Naphthalene with Acetyl Nitrate. Journal of Physical Chemistry A.

Sources

- 1. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Selective nitration of aromatic compounds by solid acid catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

Validation & Comparative

Introduction: The Analytical Challenge of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

An In-Depth Comparative Guide to HPLC Methods for the Analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

This guide provides a comprehensive comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, practical applications, and relative merits of various HPLC techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to aid in method selection and development.

4-chloro-3-nitro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound with the molecular formula C₇H₅ClN₂O₆S.[1] It serves as a critical intermediate in the synthesis of potent loop diuretics, such as bumetanide.[2] Given its role in pharmaceutical manufacturing, the accurate and reliable quantification of this compound is paramount for quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and monitoring synthetic processes.[3]

The molecule's structure presents a unique analytical challenge. It possesses a carboxylic acid group, a nitro group, a chloro group, and a sulfamoyl group, rendering it a polar, acidic compound.[2] Its predicted pKa is approximately 2.82, and it is only slightly soluble in common organic solvents like DMSO and methanol, while being insoluble in water.[2] These properties necessitate careful consideration in the development of a robust and reproducible HPLC method.

This guide will compare three principal HPLC methodologies applicable to this analyte:

-

Reversed-Phase HPLC (RP-HPLC) with ion suppression

-

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

-

Hydrophilic Interaction Liquid Chromatography (HILIC)

The Separation Mechanisms: A Head-to-Head Comparison

The choice of an HPLC method is fundamentally a choice of a separation mechanism. The efficacy of each technique for 4-chloro-3-nitro-5-sulfamoylbenzoic acid is dictated by the specific molecular interactions between the analyte, the stationary phase, and the mobile phase.

Reversed-Phase HPLC (RP-HPLC) with Ion Suppression

RP-HPLC is the most widely used mode of liquid chromatography, separating compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[4] For a polar acidic analyte like 4-chloro-3-nitro-5-sulfamoylbenzoic acid, direct analysis on a standard C18 or C8 column can result in poor retention and peak shape due to the ionization of the carboxylic acid group.[5]

The Causality of Ion Suppression: By acidifying the mobile phase to a pH at least two units below the analyte's pKa (i.e., pH < 1.0 for a pKa of 2.82, though a practical starting point is pH 2-4), the ionization of the carboxylic acid is suppressed.[6][7][8] This protonation makes the molecule more neutral and less polar, increasing its affinity for the hydrophobic stationary phase and leading to adequate retention and improved peak symmetry.[6]

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique is an extension of RP-HPLC designed for ionic and ionizable compounds. It involves adding an ion-pairing reagent to the mobile phase.[9] For an acidic analyte, a basic ion-pairing reagent with a hydrophobic chain, such as a quaternary ammonium salt (e.g., cetrimide), is used.[3]

The Mechanism: The ion-pairing reagent forms an electrically neutral, hydrophobic complex with the ionized analyte.[9][10] This ion-pair has a much stronger affinity for the non-polar stationary phase than the ionized analyte alone, resulting in significantly increased retention.[10] This method is particularly useful when ion suppression is insufficient or when analyzing the compound in the presence of other substances where a neutral or higher pH is desirable.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[11] It employs a polar stationary phase (e.g., bare silica, or bonded with amino or amide groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[12]

The HILIC Partitioning Process: The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[13] More polar analytes, like 4-chloro-3-nitro-5-sulfamoylbenzoic acid, will preferentially partition into this aqueous layer, leading to stronger retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[14]

Comparative Overview of HPLC Methods

The selection of the optimal method depends on the specific analytical goal, such as routine quality control, impurity profiling, or LC-MS-based bioanalysis.

| Feature | Reversed-Phase (Ion Suppression) | Ion-Pair Reversed-Phase | Hydrophilic Interaction (HILIC) |

| Primary Interaction | Hydrophobic interactions of the protonated analyte.[4] | Hydrophobic interactions of a neutral ion-pair complex.[10] | Partitioning into a hydrophilic, water-enriched layer. |

| Stationary Phase | Non-polar (C18, C8).[15] | Non-polar (C18, C8). | Polar (Silica, Amide, Amino).[14] |

| Mobile Phase | High aqueous content, acidified (e.g., with H₃PO₄ or HCOOH).[15][16] | Aqueous/organic with an ion-pairing reagent (e.g., cetrimide). | High organic content (>70% ACN) with a small amount of aqueous buffer. |

| Advantages | Robust, reproducible, widely available columns, simple mobile phases. | Excellent retention for ionic compounds, tunable selectivity. | Excellent retention for very polar compounds, high organic mobile phase is beneficial for MS sensitivity.[12][13] |

| Disadvantages | May provide insufficient retention for very polar impurities. Requires low pH, which can degrade some silica columns over time. | Ion-pairing reagents can be aggressive to columns, cause baseline noise, and are non-volatile, making them unsuitable for LC-MS.[9] | Method development can be more complex, longer column equilibration times, potential for irreversible adsorption of acidic compounds on some phases.[11] |

| Best Suited For | Routine QC, purity testing, assays. | Analysis of ionic compounds when ion suppression is not feasible. | Bioanalysis (LC-MS), separation of highly polar analytes and metabolites. |

Experimental Protocols & Workflows

Adherence to a well-defined protocol is crucial for achieving reproducible results. The following sections provide detailed, step-by-step methodologies for each technique.

Visualizing the Analytical Workflow

A typical HPLC workflow involves several critical steps from sample preparation to data analysis.

Caption: General experimental workflow for HPLC analysis.

Protocol 1: Reversed-Phase HPLC with Ion Suppression

This protocol is a robust starting point for the routine analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.[15][16]

Chromatographic Conditions:

| Parameter | Recommended Condition |

|---|---|

| Stationary Phase | C18 bonded silica, 5 µm (e.g., 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (or ambient) |

| Detection Wavelength | UV at 272 nm |

| Injection Volume | 10 µL |

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare 0.1% phosphoric acid in water by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water. Mix thoroughly. Prepare the final mobile phase by mixing 400 mL of acetonitrile with 600 mL of the 0.1% phosphoric acid solution. Degas the mobile phase using sonication or vacuum filtration.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-chloro-3-nitro-5-sulfamoylbenzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5-10 minutes to ensure complete dissolution.

-

Working Standard and Sample Preparation: Prepare working standards by diluting the stock solution with the mobile phase to achieve desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL). For samples, accurately weigh and dissolve in the mobile phase to bring the expected analyte concentration within the calibration range.

-

System Setup and Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.

-

Data Analysis: Record the peak area responses and construct a linear regression curve from the standards. Calculate the concentration of the analyte in the samples.

Protocol 2: Ion-Pair Reversed-Phase HPLC

This method is adapted from established pharmacopeial procedures for related compounds and is effective for achieving retention at neutral pH.[3]

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Stationary Phase | Octylsilyl silica gel (C8), 5 µm (e.g., 4.6 x 250 mm) |

| Mobile Phase | A filtered and degassed mixture of an aqueous buffer solution (70 parts) and propanol (30 parts). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (typically 25 °C) |

| Detection Wavelength | 238 nm |

| Injection Volume | 20 µL |

Step-by-Step Methodology:

-

Aqueous Buffer Preparation: Dissolve 0.2 g of potassium dihydrogen phosphate and 0.25 g of cetrimide in 70 mL of HPLC grade water. Adjust the pH of the solution to 7.0 using a dilute ammonia solution.

-

Mobile Phase Preparation: Add 30 mL of propanol to the 70 mL of prepared aqueous buffer. Mix thoroughly and degas.

-

Standard Solution Preparation (e.g., 10 µg/mL): Accurately weigh a suitable amount of the reference standard and dissolve it in the mobile phase to obtain the desired concentration. Sonication may be used to aid dissolution.

-

Sample Solution Preparation: Prepare the sample solution as described in Protocol 1, using the ion-pair mobile phase as the diluent.

-

System Setup and Analysis: Equilibrate the C8 column with the mobile phase until the baseline is stable (note: equilibration with ion-pairing reagents can take longer). Inject the standard and sample solutions.

Method Selection Guide: Choosing the Right Tool for the Job

The choice between these methods is not arbitrary and should be guided by the specific requirements of the analysis.

Caption: Decision tree for selecting an appropriate HPLC method.

Method Validation: Ensuring Trustworthiness and Reliability

Regardless of the chosen method, it must be validated to demonstrate its suitability for the intended purpose. Validation is a regulatory requirement in the pharmaceutical industry.[17] The performance characteristics are evaluated according to the International Council for Harmonisation (ICH) guideline Q2(R2).[18][19]

Key Validation Parameters and Typical Acceptance Criteria:

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[19] | Peak purity analysis, no interference at the analyte's retention time in placebo/blank injections. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[18] | Correlation coefficient (R²) ≥ 0.995.[20] |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[17] | Derived from linearity studies. |

| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies.[19] | Recovery should be between 98.0% and 102.0%.[20] |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. Includes Repeatability and Intermediate Precision.[18] | Relative Standard Deviation (%RSD) ≤ 2.0%.[20] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (e.g., S/N = 3). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., S/N = 10). |